![molecular formula C12H16N2O2 B12429191 6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12429191.png)
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one is a complex organic compound that features a pyrrolo[3,4-b]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyalkyl Group: The 1-hydroxy-3-methylbutan-2-yl group can be introduced via a substitution reaction, often using a suitable alkylating agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one: shares structural similarities with other pyrrolo[3,4-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)11(7-15)14-6-10-9(12(14)16)4-3-5-13-10/h3-5,8,11,15H,6-7H2,1-2H3 |
Clave InChI |
MUHXGYZZXNDURK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)N1CC2=C(C1=O)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
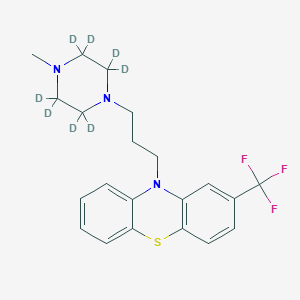

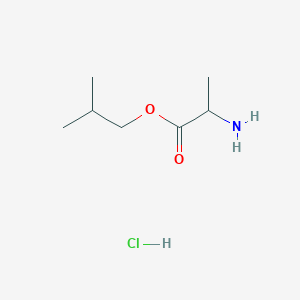
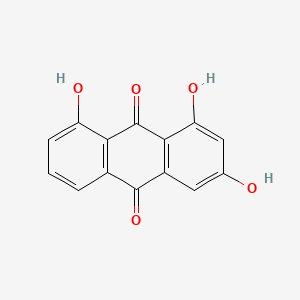
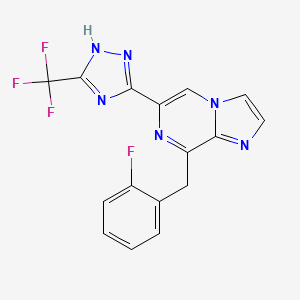



![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)


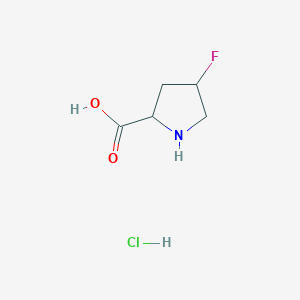
![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
